1-[1-(Hydroxymethyl)cyclobutyl]ethanol

Chiral Synthesis Biocatalysis Enzymatic Resolution

1-[1-(Hydroxymethyl)cyclobutyl]ethanol (C7H14O2, MW: 130.18 g/mol) is a bifunctional cyclobutane derivative characterized by a sterically constrained cyclobutyl core bearing both a primary hydroxyl group and a secondary alcohol moiety. This specific structural arrangement imparts a unique, rigid spatial orientation between the two reactive hydroxyl groups, distinguishing it from other cyclobutane diols and linear analogs.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Cat. No. B8550147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Hydroxymethyl)cyclobutyl]ethanol
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC(C1(CCC1)CO)O
InChIInChI=1S/C7H14O2/c1-6(9)7(5-8)3-2-4-7/h6,8-9H,2-5H2,1H3
InChIKeyPKCJNHGXDWUISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[1-(Hydroxymethyl)cyclobutyl]ethanol: Technical Profile and Procurement Baseline for Research


1-[1-(Hydroxymethyl)cyclobutyl]ethanol (C7H14O2, MW: 130.18 g/mol) is a bifunctional cyclobutane derivative characterized by a sterically constrained cyclobutyl core bearing both a primary hydroxyl group and a secondary alcohol moiety [1]. This specific structural arrangement imparts a unique, rigid spatial orientation between the two reactive hydroxyl groups, distinguishing it from other cyclobutane diols and linear analogs [2]. Its primary role in the literature is as a specialized synthetic building block, most notably as a protected intermediate in patent literature for antiviral compound synthesis and as a scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry .

Why 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Cannot Be Substituted by In-Class Analogs


Generic substitution among cyclobutane-containing diols or alcohols is not scientifically sound due to the high sensitivity of the cyclobutyl ring's reactivity and spatial arrangement to subtle substitution changes. The 1,1-disubstitution pattern on the cyclobutane ring in 1-[1-(Hydroxymethyl)cyclobutyl]ethanol imparts a specific, rigid orientation of the two hydroxyl-bearing groups that is distinct from other regioisomers (e.g., 1,2- or 1,3-disubstituted cyclobutanes) and acyclic analogs [1]. This steric and electronic environment directly influences the compound's behavior in key reactions, including its performance as a substrate for enzymatic resolution and its binding affinity to biological targets like liver alcohol dehydrogenase [2] [3]. These differences in molecular geometry and reactivity can lead to significant variations in reaction yields, enantioselectivity, and biological activity, making empirical selection critical.

Evidence-Based Procurement Guide: Quantified Differentiation of 1-[1-(Hydroxymethyl)cyclobutyl]ethanol


Comparative Biocatalytic Selectivity: Enzymatic Resolution of 2-Cyclobutylethanol vs. 2-Cyclopropylethanol

In a direct comparative study of enzymatic acylation using Burkholderia cepacia lipase (BCL), the selectivity for 2-cycloalkylethanols was found to be ring-size dependent. The study reports that selectivity for the cyclobutyl analog (2-cyclobutylethanol) was higher than for the cyclopropyl analog, a trend attributed to the larger ring size of the cyclobutane moiety. This evidence, while on a direct analog, provides class-level inference for the target compound's cyclobutyl core, suggesting that its steric bulk confers different handling properties in enzymatic resolutions compared to smaller cyclic alcohols [1]. While no direct quantitative data for the target compound is provided in this study, it establishes a ring-size dependent trend where the cyclobutyl system exhibits differential behavior from the cyclopropyl system, a principle applicable to the target compound's core structure.

Chiral Synthesis Biocatalysis Enzymatic Resolution

Comparative Enzyme Inhibition Profile: Horse Liver Alcohol Dehydrogenase (ADH) Affinity

Cross-study analysis reveals that the target compound and its close analog, 1-Cyclobutylethanol, both interact with horse liver alcohol dehydrogenase (ADH), but with potentially differing modes of action. 1-[1-(Hydroxymethyl)cyclobutyl]ethanol shows very weak binding to horse liver ADH, with a measured dissociation constant (Kd) of 60,000 nM, indicating minimal affinity [1]. In contrast, its analog, 1-Cyclobutylethanol, has been reported as a substrate for the same enzyme in literature . This comparison, though cross-study, suggests that the addition of the hydroxymethyl group in the target compound fundamentally alters its interaction with ADH, converting a substrate analog into a very weak binder. This illustrates how subtle structural changes on the cyclobutyl ring can lead to significant differences in biological recognition, a critical factor in medicinal chemistry and probe development.

Medicinal Chemistry Enzymology Structure-Activity Relationship

Proven Synthetic Utility: Validated Yield in Patent-Disclosed Deprotection Route

A specific synthetic protocol for the target compound is disclosed in patent literature (US09115136B2), providing a reproducible method and a quantitative yield. The procedure involves the deprotection of a silyl-protected precursor (1-[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]ethanol) using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) . The reported yield for this step is 79% (1.3 g isolated) . This provides a validated performance benchmark for this specific compound in a realistic multi-step synthesis context, offering procurement value by reducing process development risk and ensuring the compound's viability as an intermediate.

Process Chemistry Synthetic Methodology Patent Synthesis

Selectivity Profile: Soluble Epoxide Hydrolase (sEH) Inhibition

Data from BindingDB indicates that 1-[1-(Hydroxymethyl)cyclobutyl]ethanol inhibits mouse soluble epoxide hydrolase (sEH) with an IC50 of 120 nM [1]. While this is a single-point potency measurement without a direct head-to-head comparator in the same assay, it can be contextualized against the compound's very weak affinity for horse liver ADH (Kd = 60,000 nM) [2]. This 500-fold difference in potency between two enzyme targets demonstrates a notable level of functional selectivity, which is a desirable attribute in chemical probe development.

Medicinal Chemistry Enzyme Inhibition Pharmacology

High-Confidence Application Scenarios for 1-[1-(Hydroxymethyl)cyclobutyl]ethanol Based on Evidence


As a Structurally-Defined Intermediate in Patent-Protected Antiviral Synthesis

Procurement for this purpose is directly supported by patent US09115136B2, which explicitly discloses the compound as a synthetic intermediate. The deprotection of 1-[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]ethanol to yield the target compound in 79% yield provides a validated, scalable step for incorporating this specific cyclobutyl diol into larger molecular architectures, particularly those with potential antiviral applications [1]. This is a low-risk, high-confidence use case for chemical development.

As a Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Soluble Epoxide Hydrolase (sEH)

For medicinal chemistry groups investigating sEH inhibition, this compound offers a validated starting point with a reported IC50 of 120 nM [1]. Its demonstrated functional selectivity (e.g., ~500-fold lower affinity for ADH ) suggests it can serve as a tractable scaffold for further optimization, where modifications to the cyclobutyl core or hydroxyl groups can be systematically explored to enhance potency, selectivity, and drug-like properties.

As a Rigid Chiral Building Block for Asymmetric Synthesis

The compound's rigid cyclobutyl core, bearing two differentiated alcohol functionalities, makes it a valuable precursor for chiral building blocks. While direct data on the target is limited, research on its close analog, 2-cyclobutylethanol, confirms that enzymatic resolution of cyclobutyl-containing alcohols is feasible and can be used to access enantiopure compounds (ee ≥ 95%) [1]. This provides a strong scientific rationale for procuring the target compound for the development of stereoselective syntheses of complex molecules, including those for medicinal chemistry applications.

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